molecular formula C16H16N6O2S B2666210 N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097918-60-8

N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine

Cat. No.: B2666210
CAS No.: 2097918-60-8
M. Wt: 356.4
InChI Key: LIEHPBFRQWJNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine: is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and therapeutic applications. This compound features a complex structure that includes a pyrazole ring, a benzenesulfonyl group, an azetidine ring, and a pyridazine moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine typically involves multiple steps:

    Formation of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with thionyl chloride under reflux conditions.

    Azetidine Ring Formation: The azetidine ring is introduced by reacting the sulfonyl chloride intermediate with azetidine in the presence of a base such as triethylamine.

    Coupling with Pyridazine: The final step involves coupling the azetidine intermediate with pyridazine-3-amine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl chloride intermediate stage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, EDCI, DMAP.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.

Scientific Research Applications

N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfatases and other sulfonamide-sensitive enzymes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions due to its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those with sulfonamide-sensitive regions.

    Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and inflammation, making it a candidate for anti-cancer and anti-inflammatory therapies.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine: can be compared with other sulfonamide-containing compounds and pyrazole derivatives.

    4-(1H-pyrazol-1-yl)benzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    N-substituted piperidine derivatives: These compounds share structural similarities and are also investigated for their biological activities.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and participate in diverse chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c23-25(24,15-6-4-14(5-7-15)22-10-2-9-18-22)21-11-13(12-21)19-16-3-1-8-17-20-16/h1-10,13H,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEHPBFRQWJNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.